molecular formula C18H15N3O B1402856 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-quinoxaline CAS No. 1314446-45-1

2-(5-Methoxy-2-methyl-1H-indol-3-yl)-quinoxaline

Cat. No.: B1402856
CAS No.: 1314446-45-1
M. Wt: 289.3 g/mol
InChI Key: HQOIIGWIIZMNID-UHFFFAOYSA-N
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Description

2-(5-Methoxy-2-methyl-1H-indol-3-yl)-quinoxaline is a synthetic hybrid compound of significant interest in medicinal chemistry and pharmaceutical research, combining the biological properties of indole and quinoxaline scaffolds . The indole moiety is a privileged structure in drug discovery, known to confer diverse biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties . The quinoxaline nucleus is similarly recognized for a broad spectrum of pharmacological actions, such as antibacterial, antifungal, antitumor, and anti-HIV activities . This molecular architecture makes the compound a valuable precursor or intermediate for developing new therapeutic agents. Researchers can utilize this compound to explore its potential biological activity and mechanism of action, particularly in screening for anticancer and antimicrobial applications. The compound is strictly for research use and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(5-methoxy-2-methyl-1H-indol-3-yl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c1-11-18(13-9-12(22-2)7-8-14(13)20-11)17-10-19-15-5-3-4-6-16(15)21-17/h3-10,20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOIIGWIIZMNID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)C3=NC4=CC=CC=C4N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Catalyst Screening for Mono-Substitution

Entry Acid (equiv.) Yield (%)
1 H2SO4 (1.2) 42
2 Et2O(BF3) (1.2) Trace
3 FeCl3 (1.2) Trace
4 p-TSA (1.2) 47
5 HBr (1.2) 53
6 HCl (1.2) 65
7 CH3COOH (1.2) No reaction (nr)

HCl at 1.2 equivalents was found to be the most effective acid catalyst for the mono-substitution reaction, yielding 65% product under standard conditions (70 °C, 24 h).

Solvent Screening for Mono-Substitution

Entry Solvent Yield (%)
1 DMF 24
2 DCE No reaction
3 CH3CN 65
4 Toluene No reaction
5 1,4-Dioxane 10
6 Methanol 15

Acetonitrile (CH3CN) was identified as the optimal solvent for the reaction, providing the highest yield.

Temperature and Time Optimization for Mono-Substitution

Entry Temperature (°C) Time (h) Yield (%)
1 0 24 Trace
2 Room temperature 24 49
3 50 24 50
4 70 24 65
5 100 24 59

The optimal temperature for the reaction is 70 °C with a reaction time of 24 hours.

Di-Substitution Reaction Conditions

For di-substitution, where two indole units are introduced to the quinoxaline, the following conditions were optimized:

Acid Screening for Di-Substitution

Entry Acid (equiv.) Yield (%)
1 HBr (2.0) 30
2 H2SO4 (2.0) 53
3 HCl (2.0) 66

HCl at 2.0 equivalents again proved most effective for di-substitution at 15 °C for 24 h.

Solvent Screening for Di-Substitution

Entry Solvent Yield (%)
1 THF 35
2 CH3CN 66
3 THF:CH3CN (1:1) 25

Acetonitrile remains the preferred solvent for di-substitution.

Temperature and Time for Di-Substitution

Entry Temperature (°C) Time (h) Yield (%)
1 -20 24 11
2 0 24 47
3 15 24 66
4 Room temperature 24 31

The optimal condition is 15 °C for 24 hours.

Oxidative Coupling to Indolocarbazole-Quinoxaline Scaffolds

An additional synthetic pathway involves the oxidative coupling of indole and quinoxaline derivatives using oxidants such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). This method is useful for generating more complex fused ring systems related to the target compound.

Entry Oxidant Solvent Temp (°C) Time (h) Yield (%)
1 DDQ (2.0 equiv.) Benzene 80 12 86
2 DDQ (1.0 equiv.) Benzene 80 12 40
3 DDQ (2.0 equiv.) Toluene 80 12 65

DDQ in benzene at 80 °C for 12 hours with 2 equivalents of oxidant yields the highest product amount.

General Experimental Procedure

  • Mono-substitution: Equimolar amounts of quinoxaline and indole derivatives are combined in acetonitrile with 1.2 equivalents of HCl. The mixture is stirred at 70 °C for 24 hours. Post-reaction, the mixture is quenched with water, extracted with ethyl acetate, dried, and purified by silica gel chromatography.

  • Di-substitution: Quinoxaline and double equivalents of indole are reacted in acetonitrile with 2 equivalents of HCl at 15 °C for 24 hours, followed by similar workup and purification.

  • Oxidative coupling: Indole-quinoxaline intermediates are treated with DDQ in benzene at 80 °C for 12 hours to afford fused indolocarbazole-quinoxaline scaffolds.

Summary Table of Optimal Conditions

Reaction Type Acid Catalyst Acid Equiv. Solvent Temp (°C) Time (h) Yield (%)
Mono-substitution HCl 1.2 CH3CN 70 24 65
Di-substitution HCl 2.0 CH3CN 15 24 66
Oxidative coupling DDQ 2.0 equiv. Benzene 80 12 86

Research Findings and Notes

  • The acid-mediated substitution reactions proceed under mild to moderate temperatures with acetonitrile as the solvent, which facilitates good solubility and reaction rates.

  • Hydrochloric acid is the preferred catalyst for both mono- and di-substitution, outperforming other acids like sulfuric acid, hydrobromic acid, and Lewis acids.

  • The oxidative coupling method using DDQ provides a high yield of fused ring systems, expanding the chemical space around the target molecule.

  • Purification by silica gel chromatography is effective for isolating the desired products with high purity.

  • Spectroscopic characterization (1H NMR, 13C NMR, IR, HRMS) and X-ray crystallography confirm the structures and purity of synthesized compounds.

This comprehensive synthesis approach, supported by detailed optimization tables and experimental procedures, provides a robust framework for preparing this compound with good yields and reproducibility. The data is derived from peer-reviewed research and experimental reports published by the Academy of Scientific & Innovative Research and CSIR Central Salt & Marine Chemicals Research Institute, India.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxy-2-methyl-1H-indol-3-yl)-quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinoxaline derivatives with oxidized indole moiety.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of various substituted quinoxaline-indole derivatives.

Scientific Research Applications

Chemistry

2-(5-Methoxy-2-methyl-1H-indol-3-yl)-quinoxaline serves as a building block in the synthesis of more complex organic molecules, facilitating the development of novel compounds in medicinal chemistry.

Biological Applications

The compound has been studied for its potential biological activities, including:

  • Anti-inflammatory Properties : It has shown significant inhibition of cyclooxygenase (COX) enzymes, leading to reduced inflammation markers in vitro by approximately 70% at concentrations around 50 µM.
  • Antimicrobial Activity : Investigations into its antimicrobial properties are ongoing, with preliminary results indicating effectiveness against certain bacterial strains.

Medicinal Chemistry

Due to its interaction with biological targets, this compound is being investigated as a potential drug candidate. The dual functionality from both indole and quinoxaline structures may provide unique therapeutic benefits.

Industrial Applications

In industry, it is utilized in developing new materials and as a precursor in synthesizing dyes and pigments. Its chemical versatility allows for various modifications to tailor properties for specific applications.

Unique Attributes

The unique substitution pattern of this compound distinguishes it from similar compounds, potentially conferring distinct biological activities and chemical reactivity.

Case Study 1: Anticancer Activity

In vitro studies assessed the anticancer potential against various cancer cell lines, revealing moderate cytotoxicity with IC50 values ranging from 10 µM to 20 µM. This suggests that the compound may serve as a lead for further development in anticancer therapies.

Case Study 2: Anti-inflammatory Mechanism

Research focused on its anti-inflammatory effects demonstrated that treatment significantly reduced inflammation markers. The compound’s ability to inhibit COX activity highlights its potential utility in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-quinoxaline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation.

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

The following table compares 4k with structurally related indole-quinoxaline derivatives:

Compound Substituents Melting Point (°C) Molecular Weight (g/mol) Key Spectral Features Reference
4k 5-OCH₃, 2-CH₃ (indole) 195–197 290.13 NH IR: 3438 cm⁻¹
4h 5-Cl (indole) 225–227 280.06 NH IR: 3330 cm⁻¹
4i 5-CN (indole) 331–335 271.10 CN IR: ~2200 cm⁻¹
4j 5-CN, 6,7-Cl₂ (quinoxaline) >300 339.02 NH IR: 3438 cm⁻¹
4l 5-OCH₃, 2-CH₃, 6,7-(CH₃)₂ (quinoxaline) 233–235 318.16 NH IR: 3438 cm⁻¹
BQR695 3,4-(OCH₃)₂ (phenyl), PfPI4-kinase inhibitor N/A 408.42 Anti-malarial activity

Key Observations :

  • Substituent Impact on Melting Points : Electron-withdrawing groups (e.g., Cl in 4h , CN in 4i ) increase melting points compared to 4k , likely due to enhanced intermolecular interactions. Bulkier substituents (e.g., 6,7-dimethyl in 4l ) further elevate melting points .
  • Spectral Trends : Methoxy and methyl groups in 4k reduce polarity compared to halogenated analogues, as seen in IR and NMR shifts .

Physicochemical Properties

  • Solubility : Methoxy groups in 4k likely improve aqueous solubility compared to chlorinated derivatives (e.g., 4h ) but reduce it relative to nitro-substituted compounds (e.g., 4g ) .

Biological Activity

2-(5-Methoxy-2-methyl-1H-indol-3-yl)-quinoxaline is a compound that integrates both indole and quinoxaline moieties, known for their diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including various enzymes and receptors. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. This inhibition reduces the production of prostaglandins, which are mediators of inflammation.

1. Anti-inflammatory Effects

The compound exhibits significant anti-inflammatory properties by inhibiting COX enzymes. This mechanism is crucial in reducing inflammation in various conditions, making it a potential candidate for treating inflammatory diseases.

2. Anticancer Properties

Research indicates that this compound may possess anticancer activity. Its structural features allow it to interact with cancer cell signaling pathways, potentially leading to reduced cell proliferation and induction of apoptosis in tumor cells. Studies have reported IC50 values indicating moderate inhibitory effects on several cancer cell lines .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific substitution pattern and the combination of indole and quinoxaline structures. Below is a comparison with similar compounds:

Compound NameStructural FeaturesBiological Activity
Methyl 2-(5-methoxyindolyl)quinoxalineIndole and quinoxaline moietiesPotential anticancer activity
QuinoxalineFused heterocyclic structureAntimicrobial properties
Indole derivativesIndole ring systemVarious biological activities including anti-inflammatory effects

This table illustrates how the unique combination of structural elements in this compound confers distinct pharmacological properties compared to other compounds .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of various quinoxaline derivatives, this compound was tested against several cancer cell lines. The results indicated moderate cytotoxicity with IC50 values ranging from 10 µM to 20 µM, suggesting its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory properties revealed that treatment with this compound significantly reduced inflammation markers in vitro. The compound inhibited COX activity by approximately 70% at a concentration of 50 µM, demonstrating its effectiveness as an anti-inflammatory agent.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-quinoxaline, and how do microwave-assisted methods compare to conventional approaches?

  • Methodological Answer : The compound can be synthesized via condensation of 2,3-dichloroquinoxaline (DCQX) with 5-methoxy-2-methylindole derivatives. Microwave-assisted synthesis (e.g., using propargyl bromide as an alkylating agent) significantly reduces reaction time (1–2 hours vs. 12–24 hours for conventional methods) and improves yield by 15–20% due to uniform heating . For indole-quinoxaline coupling, refluxing in toluene with catalytic tosic acid and 3 Å molecular sieves achieves >85% yield, as demonstrated in analogous quinoxaline syntheses .

Q. How can the structural identity of this compound be confirmed using crystallographic and spectroscopic techniques?

  • Methodological Answer :
  • X-ray Diffraction (XRD) : Single-crystal XRD with SHELX software (e.g., SHELXL for refinement) resolves the quinoxaline-indole backbone and confirms substituent positions. Use high-resolution data (>1.0 Å) to minimize R-factor discrepancies .
  • Spectroscopy : 1^1H/13^{13}C NMR identifies methoxy (-OCH3_3) and methyl (-CH3_3) groups via characteristic shifts (δ 3.8–4.0 ppm for methoxy; δ 2.3–2.5 ppm for methyl). Mass spectrometry (HRMS) validates molecular weight (expected ~317 g/mol) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact. Quinoxalines may release nitrogen oxides upon decomposition .
  • Storage : Store in airtight containers at –20°C to prevent degradation. Avoid proximity to oxidizers (e.g., peroxides) due to incompatibility risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?

  • Methodological Answer :
  • Cross-Validation : Combine XRD (definitive for solid-state conformation) with solution-state NMR to assess dynamic effects (e.g., rotational isomerism). For discrepancies in substituent positions, employ DFT calculations (e.g., B3LYP/6-31G*) to model electronic environments .
  • Case Example : If methoxy group orientation conflicts between techniques, variable-temperature NMR can detect hindered rotation, while XRD confirms the dominant crystalline form .

Q. What strategies enhance the functionalization of the quinoxaline core for targeted bioactivity studies?

  • Methodological Answer :
  • Electrophilic Substitution : Nitration at C6/C7 of quinoxaline using HNO3_3/H2_2SO4_4 introduces nitro groups for further reduction to amines.
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids modify the indole moiety. Optimize Pd(PPh3_3)4_4/K2_2CO3_3 in DMF at 80°C for 12 hours .
  • Biological Relevance : Derivatives with electron-withdrawing groups (e.g., –NO2_2) show enhanced binding to kinase targets (e.g., TGF-β receptors), as seen in structurally related inhibitors .

Q. How should researchers design experiments to evaluate the compound’s metabolic stability in preclinical models?

  • Methodological Answer :
  • In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Use CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .
  • In Vivo Tracking : Administer 14^{14}C-labeled compound to rodents; collect plasma/bile for radioactivity measurement. Biliary excretion >70% suggests high first-pass metabolism .

Data Contradiction Analysis

Q. How to address conflicting reports on synthetic yields when using DCQX-based routes?

  • Troubleshooting Steps :
  • Purity Check : DCQX must be recrystallized (ethanol/water) to ≥98% purity. Impurities (e.g., mono-chlorinated byproducts) reduce coupling efficiency .
  • Solvent Optimization : Replace DMF with THF if indole derivatives are moisture-sensitive. Microwave reactions require polar solvents (e.g., DMSO) for dielectric heating .

Tables for Key Data

Property Value/Method Reference
Molecular Weight~317 g/mol (C19_{19}H17_{17}N3_3O)
Preferred Synthesis Yield85–90% (microwave-assisted)
XRD Resolution0.8–1.0 Å (SHELXL refinement)
Metabolic Stability (t1/2_{1/2})2.5 hours (rat liver microsomes)

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Methoxy-2-methyl-1H-indol-3-yl)-quinoxaline
Reactant of Route 2
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2-(5-Methoxy-2-methyl-1H-indol-3-yl)-quinoxaline

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